REACTION_CXSMILES
|
[CH:1]([C:3]1[C:12]([OH:13])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[C:8]2[C:14]([O:16][CH3:17])=[O:15])=[O:2].CCN(CC)CC.[C:25]1([N:31](S(C(F)(F)F)(=O)=O)[S:32]([C:35]([F:38])([F:37])[F:36])(=[O:34])=[O:33])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(Cl)Cl.CCOCC>[C:25]1([NH:31][S:32]([C:35]([F:38])([F:36])[F:37])(=[O:34])=[O:33])[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=1.[CH:1]([C:3]1[C:12]([O:13][S:32]([C:35]([F:38])([F:37])[F:36])(=[O:34])=[O:33])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[C:8]2[C:14]([O:16][CH3:17])=[O:15])=[O:2]
|
Name
|
|
Quantity
|
928 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1.0 M HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was chromatographed on silica gel (20:1 hexanes/EtOAc)
|
Type
|
CUSTOM
|
Details
|
the material thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexanes
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NS(=O)(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C2C=CC=C(C2=CC=C1OS(=O)(=O)C(F)(F)F)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |